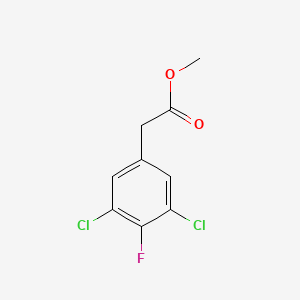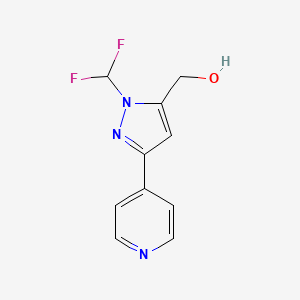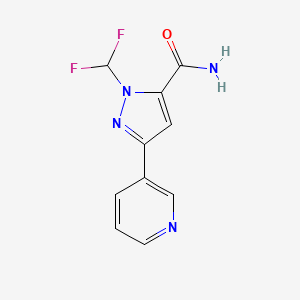
2-(2-氯-4-甲基苯基)噻唑烷
描述
2-(2-Chloro-4-methylphenyl)thiazolidine is a heterocyclic compound featuring a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the chloro and methyl groups on the phenyl ring further enhances its chemical properties and potential biological activities.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions
作用机制
Target of Action
2-(2-Chloro-4-methylphenyl)thiazolidine is a derivative of thiazolidin-4-one, a heterocyclic compound that has been extensively researched for its anticancer activities . Thiazolidin-4-one derivatives have been found to target both VEGFR-2 and EGFR tyrosine kinases , which play crucial roles in cell proliferation and survival, particularly in cancer cells.
Mode of Action
The mode of action of 2-(2-Chloro-4-methylphenyl)thiazolidine, like other thiazolidin-4-one derivatives, involves interaction with its targets, leading to changes in cellular processes. Thiazolidin-4-one derivatives exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation, their antimicrobial action by inhibiting cytoplasmic Mur ligases, and their antioxidant action by scavenging reactive oxygen species (ROS) .
Biochemical Pathways
The biochemical pathways affected by 2-(2-Chloro-4-methylphenyl)thiazolidine are likely to be those involved in cell proliferation and survival, given its targets. By inhibiting VEGFR-2 and EGFR tyrosine kinases, this compound can disrupt the signaling pathways that promote cell growth and division, potentially leading to the death of cancer cells .
Pharmacokinetics
Thiazolidin-4-one derivatives have been reported to have good pharmacokinetic activity , suggesting that 2-(2-Chloro-4-methylphenyl)thiazolidine may also have favorable ADME properties.
Result of Action
The result of 2-(2-Chloro-4-methylphenyl)thiazolidine’s action is likely to be the inhibition of cell proliferation and induction of cell death in cancer cells. This is due to its inhibition of VEGFR-2 and EGFR tyrosine kinases, which are key players in cell growth and survival .
生化分析
Biochemical Properties
2-(2-Chloro-4-methylphenyl)thiazolidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory effects . Additionally, this compound can bind to microbial proteins, disrupting their function and leading to antimicrobial activity . The nature of these interactions often involves the formation of stable complexes, which can inhibit or activate the target biomolecules.
Cellular Effects
The effects of 2-(2-Chloro-4-methylphenyl)thiazolidine on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and cell proliferation . By modulating gene expression, this compound can alter cellular metabolism and promote apoptosis in cancer cells . Furthermore, it affects the production of reactive oxygen species (ROS), thereby impacting oxidative stress levels within cells .
Molecular Mechanism
At the molecular level, 2-(2-Chloro-4-methylphenyl)thiazolidine exerts its effects through several mechanisms. It can bind to specific receptors on the cell surface, initiating a cascade of intracellular signaling events . This binding often results in the inhibition of enzyme activity, such as cyclooxygenase (COX) enzymes, which are key players in the inflammatory response . Additionally, this compound can modulate the expression of genes involved in cell cycle regulation, leading to altered cell proliferation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-Chloro-4-methylphenyl)thiazolidine have been observed to change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature .
Dosage Effects in Animal Models
The effects of 2-(2-Chloro-4-methylphenyl)thiazolidine vary with different dosages in animal models. At lower doses, it exhibits significant anti-inflammatory and antimicrobial activities without noticeable toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of dosage optimization to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
2-(2-Chloro-4-methylphenyl)thiazolidine is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 2-(2-Chloro-4-methylphenyl)thiazolidine is transported and distributed through various mechanisms. It can bind to plasma proteins, facilitating its transport in the bloodstream . Additionally, specific transporters on cell membranes can mediate its uptake into cells . Once inside the cells, the compound can accumulate in certain organelles, influencing its localization and activity .
Subcellular Localization
The subcellular localization of 2-(2-Chloro-4-methylphenyl)thiazolidine plays a critical role in its function. It has been found to localize in the mitochondria, where it can impact mitochondrial function and energy production . Additionally, it can be targeted to the nucleus, where it influences gene expression and cell cycle regulation . Post-translational modifications and targeting signals are essential for directing this compound to specific cellular compartments.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloro-4-methylphenyl)thiazolidine typically involves the reaction of 2-chloro-4-methylbenzaldehyde with cysteamine hydrochloride. This reaction proceeds through a condensation mechanism, forming the thiazolidine ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as the use of microwave-assisted synthesis, can be employed to improve efficiency and reduce environmental impact .
化学反应分析
Types of Reactions: 2-(2-Chloro-4-methylphenyl)thiazolidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazoline ring.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazoline derivatives.
Substitution: Various substituted thiazolidine derivatives depending on the nucleophile used
相似化合物的比较
Thiazolidine: The parent compound without the chloro and methyl substituents.
Thiazolidinone: A similar compound with a carbonyl group at the 4-position.
Thiazole: A related heterocyclic compound with a similar ring structure but different chemical properties.
Uniqueness: 2-(2-Chloro-4-methylphenyl)thiazolidine is unique due to the presence of the chloro and methyl groups, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance its potential as a therapeutic agent and its utility in organic synthesis .
属性
IUPAC Name |
2-(2-chloro-4-methylphenyl)-1,3-thiazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNS/c1-7-2-3-8(9(11)6-7)10-12-4-5-13-10/h2-3,6,10,12H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWKOKLWYPZKHCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2NCCS2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2-hydroxyethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxamide](/img/structure/B1481671.png)
![1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1481672.png)
![1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1481674.png)
![1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1481676.png)
![1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1481677.png)
![1,6-dimethyl-7-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481679.png)
![1-ethyl-6-methyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481680.png)
![6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1481681.png)

![1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carbonitrile](/img/structure/B1481683.png)
![(1H-imidazo[1,2-b]pyrazol-6-yl)methanol](/img/structure/B1481684.png)
![1-methyl-7-phenyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481686.png)


